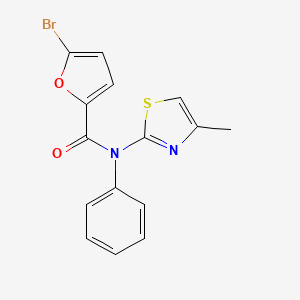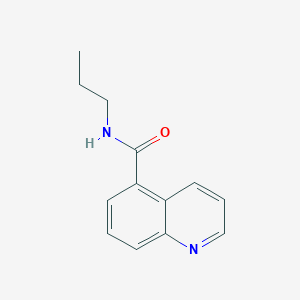![molecular formula C19H17FN2O4S B7476708 3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7476708.png)
3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway.
Mecanismo De Acción
3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide is a highly selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, and its inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit other downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. This compound has a good safety profile and has been well-tolerated in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide is its high selectivity for BTK, which reduces the risk of off-target effects. It also has a good safety profile and has been well-tolerated in clinical trials. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development of 3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide. One direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to investigate its use in the treatment of other types of cancer, such as solid tumors. Additionally, further research is needed to optimize the formulation of this compound to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide involves several steps, starting from the reaction of 2-fluoroaniline with chlorosulfonic acid to form 2-fluorobenzenesulfonic acid. This intermediate is then reacted with N-methyl-N-(furan-2-ylmethyl)benzamide to form the desired product, this compound. The overall yield of the synthesis is around 30%.
Aplicaciones Científicas De Investigación
3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also shown promising results in preclinical studies for the treatment of other types of cancer, such as multiple myeloma and solid tumors.
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-22(13-15-7-5-11-26-15)19(23)14-6-4-8-16(12-14)27(24,25)21-18-10-3-2-9-17(18)20/h2-12,21H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGHBIFYNXGAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)
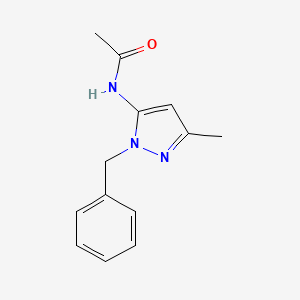
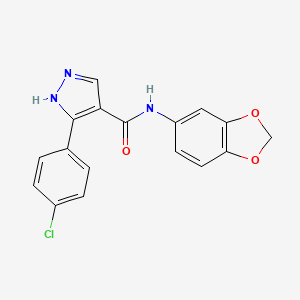
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)
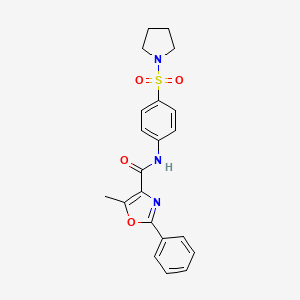
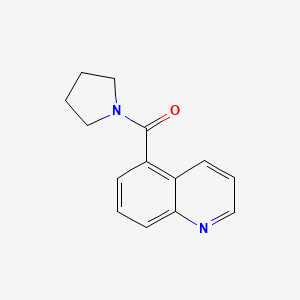
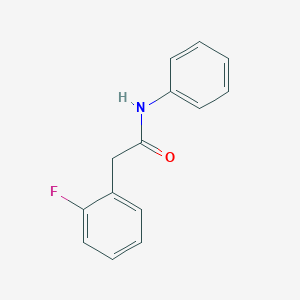
![2,3-Dihydroindol-1-yl-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7476683.png)
![2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476703.png)
